(2,5-dioxopyrrolidin-1-yl) oxolane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,5-dioxopyrrolidin-1-yl) oxolane-3-carboxylate is a compound that features a furan ring fused with a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,5-dioxopyrrolidin-1-yl) oxolane-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of tetrahydrofuran-3-carboxylic acid with a pyrrolidine derivative in the presence of a dehydrating agent. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production processes .
Chemical Reactions Analysis
Types of Reactions
(2,5-dioxopyrrolidin-1-yl) oxolane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: N-bromosuccinimide in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms with hydrogenated furan or pyrrolidine rings.
Substitution: Halogenated derivatives with bromine or chlorine atoms.
Scientific Research Applications
Chemistry
In chemistry, (2,5-dioxopyrrolidin-1-yl) oxolane-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with various biological targets makes it a candidate for drug discovery and development .
Medicine
In medicine, derivatives of this compound are investigated for their therapeutic potential. They may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer properties, making them valuable in pharmaceutical research .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of (2,5-dioxopyrrolidin-1-yl) oxolane-3-carboxylate involves its interaction with specific molecular targets. The furan and pyrrolidine rings can engage in hydrogen bonding and hydrophobic interactions with proteins and enzymes, modulating their activity. This compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-dione: A compound with a similar pyrrolidine ring but lacking the furan moiety.
Tetrahydrofuran-3-carboxylic acid: Contains the furan ring but lacks the pyrrolidine component.
Proline derivatives: Compounds with a pyrrolidine ring and carboxylic acid functionality.
Uniqueness
(2,5-dioxopyrrolidin-1-yl) oxolane-3-carboxylate is unique due to the combination of the furan and pyrrolidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) oxolane-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO5/c11-7-1-2-8(12)10(7)15-9(13)6-3-4-14-5-6/h6H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSDQHDYPYHFLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)ON2C(=O)CCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.